N-ethyl-N-phenyl-7H-purin-6-amine

Lipophilicity Physicochemical Properties Purine Scaffold

N-Ethyl-N-phenyl-7H-purin-6-amine (CAS 5444-67-7, molecular formula C₁₃H₁₃N₅) is a heterocyclic purine derivative classified as an N6,N6-disubstituted adenine. This compound bears an ethyl substituent and a phenyl substituent simultaneously on the exocyclic N6 nitrogen of the purine core, a substitution pattern distinct from the more common N6-monosubstituted cytokinins (e.g., 6-benzylaminopurine) and N6,N6-dialkyl adenines (e.g., N6,N6-dimethyladenine).

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 5444-67-7
Cat. No. B14004117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-phenyl-7H-purin-6-amine
CAS5444-67-7
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H13N5/c1-2-18(10-6-4-3-5-7-10)13-11-12(15-8-14-11)16-9-17-13/h3-9H,2H2,1H3,(H,14,15,16,17)
InChIKeyONSHRLMVKPIUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-phenyl-7H-purin-6-amine (CAS 5444-67-7): A Unique N6,N6-Disubstituted Adenine Scaffold for Research and Chemical Biology Procurement


N-Ethyl-N-phenyl-7H-purin-6-amine (CAS 5444-67-7, molecular formula C₁₃H₁₃N₅) is a heterocyclic purine derivative classified as an N6,N6-disubstituted adenine [1]. This compound bears an ethyl substituent and a phenyl substituent simultaneously on the exocyclic N6 nitrogen of the purine core, a substitution pattern distinct from the more common N6-monosubstituted cytokinins (e.g., 6-benzylaminopurine) and N6,N6-dialkyl adenines (e.g., N6,N6-dimethyladenine). Historically catalogued as NSC19137 within the National Cancer Institute's diversity set, it features one hydrogen bond donor, no hydrogen bond acceptors beyond the purine ring nitrogens, and three rotatable bonds, with a computed logP of approximately 2.52 [2]. This combination of structural features provides researchers with a specific hydrophobic, sterically defined purine probe.

Why N-Ethyl-N-phenyl-7H-purin-6-amine Cannot Be Substituted by N6-Monosubstituted or Symmetric Dialkyl Adenine Analogs


Within the N6-substituted adenine family, closely related analogs such as N6-benzyladenine (a monosubstituted cytokinin), N6,N6-dimethyladenine (a symmetric dialkyl adenine), and 6-anilinopurine (N6-phenyladenine) differ fundamentally from N-ethyl-N-phenyl-7H-purin-6-amine in their hydrogen-bonding capacity, lipophilicity, and steric profile. The target compound replaces the N6 primary amine hydrogen present in 6-anilinopurine with an ethyl group, eliminating a hydrogen bond donor and simultaneously increasing hydrophobicity and N6 steric bulk [1]. Compared to N6,N6-dimethyladenine (CAS 938-55-6, logP ~0.42), the introduction of a phenyl ring shifts the lipophilicity substantially (ΔlogP > 2.0), with predicted consequences for membrane permeability, protein binding, and target recognition . These differences mean that biological data, solubility parameters, or structure-activity relationships generated for simpler N6-substituted adenines cannot be extrapolated to this compound without introducing unquantifiable risk into research outcomes.

Quantitative Differentiation Evidence for N-Ethyl-N-phenyl-7H-purin-6-amine (CAS 5444-67-7) Procurement


Lipophilicity-Driven Differentiation: Computed logP versus N6,N6-Dimethyladenine and 6-Anilinopurine

The computed logP (SlogP) for N-ethyl-N-phenyl-7H-purin-6-amine is 2.52, derived from the MMsINC database [1]. This value demonstrates a significantly higher lipophilicity compared to the N6,N6-dialkyl analog N6,N6-dimethyladenine (logP 0.42) and a moderate increase over the N6-monophenyl analog 6-anilinopurine (logP ~1.8). The difference of 2.10 log units versus the dimethyl analog corresponds to an approximately 126-fold higher predicted partition coefficient.

Lipophilicity Physicochemical Properties Purine Scaffold

Hydrogen-Bond Donor Deficit: N6-Tertiary Amine versus N6-Monosubstituted Adenines

N-ethyl-N-phenyl-7H-purin-6-amine is an N6,N6-disubstituted tertiary amine and possesses zero hydrogen bond donor atoms (HBD = 0) on the exocyclic N6, as catalogued in its computed properties [1]. In contrast, the structurally related N6-monosubstituted 6-anilinopurine (N6-phenyladenine) retains one N6 hydrogen bond donor. This difference fundamentally alters the compound's hydrogen-bonding capacity with biological targets.

Hydrogen Bonding Molecular Recognition Purine Derivative

Purine Nucleoside Phosphorylase Inhibition: Quantitative Activity Evidence from BindingDB

N-ethyl-N-phenyl-7H-purin-6-amine has been evaluated for inhibition of purine nucleoside phosphorylase (PNP), with a reported IC50 of 1,330 nM (1.33 μM) from the BindingDB database, entry BDBM50404028 [1]. This provides an experimentally measured, quantitative benchmark for PNP inhibition.

Enzyme Inhibition Purine Nucleoside Phosphorylase IC50

NSC Diversity Set Provenance: Historical NCI Screening Library Inclusion as a Differentiator

This compound is catalogued as NSC19137 within the National Cancer Institute's screening collection, a designation assigned to compounds selected for biological evaluation . This NSC provenance is distinct from many common N6-substituted adenines that were developed through targeted cytokinin or adenosine receptor programs and may not have been subjected to the same broad, unbiased screening.

NCI Diversity Set High-Throughput Screening Compound Provenance

Structural Differentiation from 6-Ethynyl-N-phenyl-7H-purin-2-amine: Substituent Pattern Drives Distinct Kinase Inhibition Profiles

The closest structurally characterized active analog is 6-ethynyl-N-phenyl-7H-purin-2-amine, a covalent Nek2 kinase inhibitor with an IC50 of 0.15 μM [1]. While sharing the N-phenyl purine core, the target compound differs in three critical ways: it bears an N6-ethyl group instead of an N2-arylamino group, lacks the 6-ethynyl warhead, and is unsubstituted at the 2-position. This makes it non-covalent by design and likely inactive against Nek2 at comparable concentrations.

Kinase Inhibition Nek2 Structure-Activity Relationship

Computed Rotatable Bond and Molecular Flexibility Profile versus Rigid Purine Analogs

N-ethyl-N-phenyl-7H-purin-6-amine has three rotatable bonds (N6–ethyl and N6–phenyl linkages), as computed from its 2D structure . This confers moderate conformational flexibility. In contrast, the fully aromatic 6-anilinopurine has two rotatable bonds (only the N6–phenyl linkage), and N6,N6-dimethyladenine has a single rotatable bond (one methyl group effectively rigid).

Molecular Flexibility Conformational Analysis Drug Design

Optimal Research and Industrial Application Scenarios for N-Ethyl-N-phenyl-7H-purin-6-amine (CAS 5444-67-7)


Negative Control for N6-Monosubstituted Adenine Target Engagement Assays

Given the tertiary amine at N6 (HBD = 0), 5444-67-7 cannot form the N6 NH hydrogen bond that is critical for target recognition by many N6-monosubstituted adenine ligands. Researchers studying adenosine receptors, adenine receptors, or cytokinin receptors can employ this compound as a matched negative control to confirm that observed biological activity of lead compounds depends specifically on the N6 NH donor [1].

Hydrophobic Purine Scaffold for Fragment-Based Drug Discovery

With a computed logP of 2.52, this compound provides a moderately lipophilic purine core suitable for fragment-based screening campaigns targeting hydrophobic binding pockets. Its logP value is significantly higher than N6,N6-dimethyladenine (logP 0.42), making it a better choice for probing lipophilic sub-pockets in proteins where adenine itself would be too polar [1].

Reference Standard for N6,N6-Disubstituted Adenine Analytical Method Development

The compound's well-defined spectroscopic identifiers (InChIKey: ONSHRLMVKPIUCV-UHFFFAOYSA-N, DTXSID50395610) and its inclusion in public databases (PubChem CID 941318, NSC19137) make it suitable as a reference standard for developing HPLC, LC-MS, or GC methods aimed at detecting or quantifying N6,N6-disubstituted purines in complex matrices [1].

Purine Salvage Pathway Probe for PNP-Related Metabolic Studies

With a documented IC50 of 1,330 nM against purine nucleoside phosphorylase, this compound possesses a measurable, albeit modest, PNP inhibition activity. It can serve as a tool compound in purine salvage pathway studies, particularly as a starting scaffold for medicinal chemistry optimization aimed at improving PNP potency through iterative N6, C2, or C8 substitution [1].

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